molecular formula C27H49NO B15287751 6beta-Aminocholestanol

6beta-Aminocholestanol

Cat. No.: B15287751
M. Wt: 403.7 g/mol
InChI Key: XBCGINQJTOMOTB-DTLXENBRSA-N
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Description

6beta-Aminocholestanol is a steroid derivative known for its unique structural properties and biological activities It is a modified form of cholestanol, featuring an amino group at the 6-beta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Aminocholestanol typically involves the modification of cholestanol. One common method includes the introduction of an amino group at the 6-beta position through a series of chemical reactions. The process may involve steps such as:

    Oxidation: of cholestanol to introduce a functional group at the 6-beta position.

    Reduction: to convert the functional group into an intermediate suitable for amination.

    Amination: using reagents like ammonia or amines under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6beta-Aminocholestanol undergoes various chemical reactions, including:

    Oxidation: Conversion to oxo-derivatives using oxidizing agents.

    Reduction: Formation of reduced derivatives under hydrogenation conditions.

    Substitution: Introduction of different functional groups at the amino position using suitable reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Amination Reagents: Ammonia, primary or secondary amines.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo-derivatives, reduced forms, and substituted amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex steroid derivatives.

    Biology: Investigated for its role in modulating enzyme activities and cellular processes.

    Medicine: Explored as a potential therapeutic agent for diseases involving enzyme dysregulation.

    Industry: Utilized in the development of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 6beta-Aminocholestanol involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    6alpha-Aminocholestanol: Another amino derivative of cholestanol with the amino group at the 6-alpha position.

    6-Ketocholestanol: A ketone derivative with a carbonyl group at the 6 position.

Uniqueness: 6beta-Aminocholestanol is unique due to its specific structural configuration, which imparts distinct biological activities compared to its analogs. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C27H49NO

Molecular Weight

403.7 g/mol

IUPAC Name

(3S,5S,6R,8S,9S,10R,13R,14S,17R)-6-amino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H49NO/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(28)24-15-19(29)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,29H,6-16,28H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1

InChI Key

XBCGINQJTOMOTB-DTLXENBRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)N)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)N)C

Origin of Product

United States

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